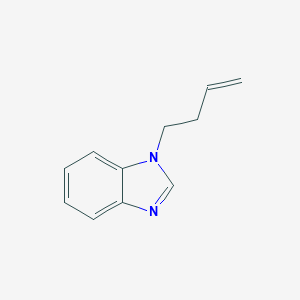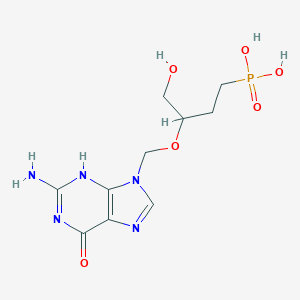
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine, commonly known as HPMG, is a synthetic nucleoside analog that has been studied for its antiviral properties. HPMG has been found to be effective against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and varicella-zoster virus.
作用机制
HPMG is a nucleoside analog that is incorporated into the viral DNA during replication. Once incorporated, HPMG acts as a chain terminator, preventing further DNA synthesis. This inhibits viral replication and prevents the virus from spreading.
生化和生理效应
HPMG has been found to have a low toxicity profile in vitro. It has been shown to have minimal effects on cellular DNA replication and cell viability. HPMG has also been found to have a low potential for resistance development, making it a promising candidate for antiviral therapy.
实验室实验的优点和局限性
One advantage of HPMG is its broad-spectrum antiviral activity. It has been found to be effective against a range of DNA viruses, making it a promising candidate for the development of antiviral therapies. However, one limitation of HPMG is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
For research on HPMG could include the development of new synthesis methods to improve its solubility in water. Additionally, further studies could be conducted to investigate the potential use of HPMG in combination with other antiviral agents to enhance its efficacy. Finally, studies could be conducted to investigate the potential use of HPMG in the treatment of other viral infections, such as hepatitis B and C.
合成方法
HPMG is synthesized by a multistep process that involves the reaction of guanine with phosphorus oxychloride to form 9-(4-chlorophosphinyl)-2,6-diaminopurine. This compound is then reacted with 1-butoxy-4-iodobutane in the presence of a palladium catalyst to form HPMG.
科学研究应用
HPMG has been extensively studied for its antiviral properties. It has been found to be effective against a range of DNA viruses, including herpes simplex virus, cytomegalovirus, and varicella-zoster virus. HPMG works by inhibiting viral DNA synthesis, which prevents the virus from replicating and spreading.
属性
CAS 编号 |
104880-60-6 |
|---|---|
产品名称 |
9-(1-Hydroxy-4-phosphinyl-2-butoxymethyl)guanine |
分子式 |
C10H16N5O6P |
分子量 |
333.24 g/mol |
IUPAC 名称 |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-4-hydroxybutyl]phosphonic acid |
InChI |
InChI=1S/C10H16N5O6P/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-21-6(3-16)1-2-22(18,19)20/h4,6,16H,1-3,5H2,(H2,18,19,20)(H3,11,13,14,17) |
InChI 键 |
QVNXYSKNFUJRMI-UHFFFAOYSA-N |
手性 SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1COC(CCP(=O)(O)O)CO)NC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



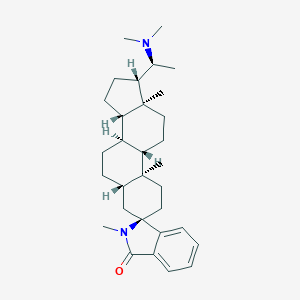
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
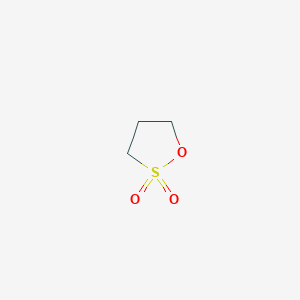
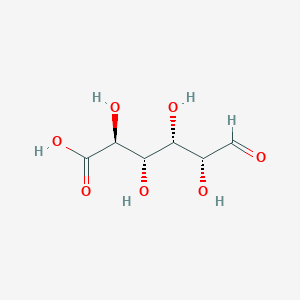
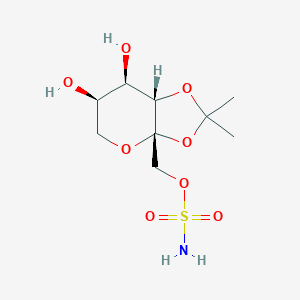

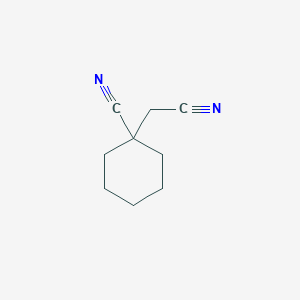
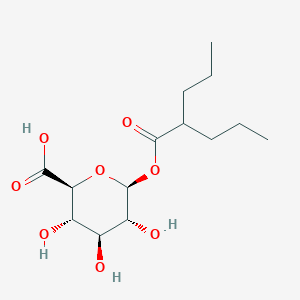
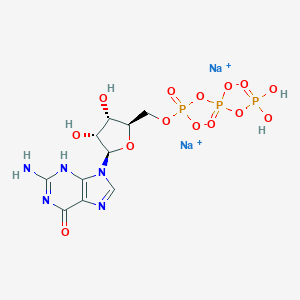
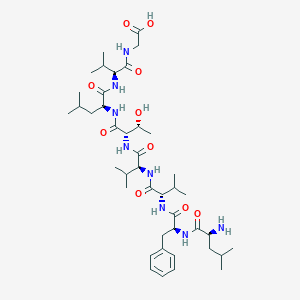
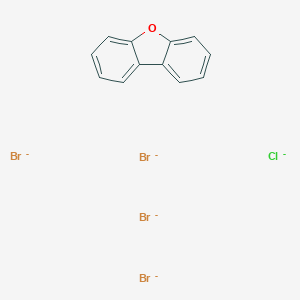
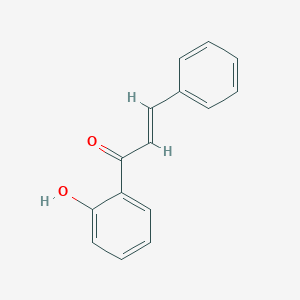
![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
